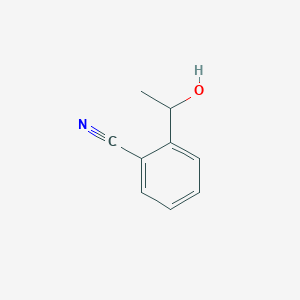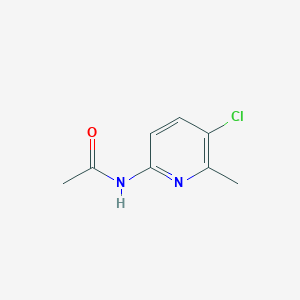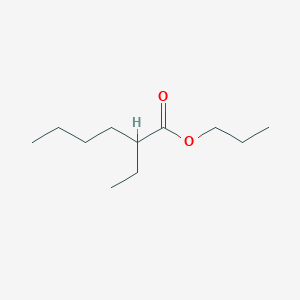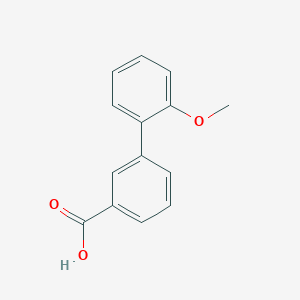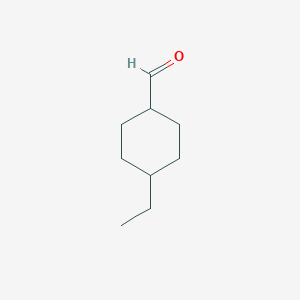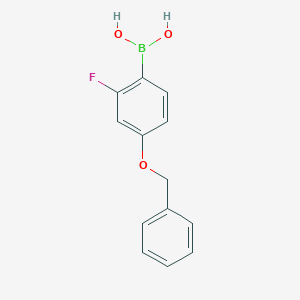
4-(Pyridin-2-yloxy)benzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis of related compounds, such as 4-(pyrrolidin-1-ylmethyl)benzaldehyde, involves multiple steps including acetal reaction, nucleophilic reaction, and hydrolysis, yielding high total yields of up to 68.9% (Zhang et al., 2018).
- Another study on the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide from pyridine-4-carboxaldehyde shows a detailed synthesis route using FTIR, 1HNMR, and UV-Visible spectroscopy for characterization (Elangovan et al., 2021).
Molecular Structure Analysis
- A study on Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, synthesized from 4-(pyridin-2-yl)benzaldehyde, discusses the molecular structures and optical properties, providing insights into the conformation and characteristics of the pyridin-2-yl moiety (Percino et al., 2014).
Chemical Reactions and Properties
- Reactions involving 4-pyridinecarboxaldehyde derivatives, including condensation mechanisms, have been studied, showing complex reaction pathways and potential for forming diverse compounds (Arsene et al., 2022).
Physical Properties Analysis
- Infrared spectroscopic studies on 4-Pyridinecarboxaldehyde and its derivatives offer valuable insights into the physical properties such as internal rotation barriers and infrared spectrum characteristics (Cluyts et al., 2017).
Chemical Properties Analysis
- Theoretical and experimental studies on derivatives of 2-pyridinecarboxaldehyde, which have structural similarities to 4-(Pyridin-2-yloxy)benzaldehyde, provide a comparative analysis of bond angles, lengths, chemical shifts, and vibrational frequencies, offering insights into the chemical properties of these compounds (Gordillo et al., 2016).
Applications De Recherche Scientifique
Synthesis of Aldehydes as Intermediates for Anticancer Drugs :
- A study focused on synthesizing 4-(pyrrolidin-1-ylmethyl)benzaldehyde as a water-soluble aldehyde, which is an important intermediate for small molecule anticancer drugs. The compound was synthesized from commercially available terephthalaldehyde through a series of reactions. The final product is key in the development of new antitumor drugs and improving the selectivity, efficiency, and safety of anticancer drugs (Zhang et al., 2018).
Photophysical Properties and ICT Effects of D-π-A Molecules :
- Research on carbazole-based D-π-A molecules, including 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde, explored their thermal, electrochemical, optical, and intramolecular charge transfer (ICT) properties. These compounds are significant in tuning chemical structures to achieve targeted properties for applications like fluorosolvatochromism and large Stokes shifts (Altinolcek et al., 2021).
Electrocatalytic Activity of Polymerized Compounds :
- A study demonstrated the electrochemical polymerization of a compound (PPy-TEMPO) containing pyrrole and its high electrocatalytic activity for benzyl alcohol oxidation. This research indicates the potential of pyridine and benzaldehyde derivatives in enhancing electrochemical processes and catalysis (Lu et al., 2014).
Biocatalytic Preparation of Optically Active Pyridines :
- The bioreduction of certain ketones using Baker’s yeast led to the production of optically active pyridines, which have applications in asymmetric catalytic processes. This shows the potential of derivatives for use in chemical asymmetric catalysis and as nucleophilic catalysts (Busto et al., 2006).
Development of pH-sensitive Fluorescent Chemosensors :
- Compounds synthesized from 4-methyl-2,6-diformylphenol and aminopyridine were investigated as fluorescent chemosensors for pH. These chemosensors have potential applications in medical diagnostics, particularly in distinguishing between normal cells and cancer cells based on pH differences (Dhawa et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements are P261 and P305+P351+P338, advising to avoid breathing dust/fumes and to rinse cautiously with water in case of eye contact .
Propriétés
IUPAC Name |
4-pyridin-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRZACGKYIDYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395979 | |
| Record name | 4-(Pyridin-2-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yloxy)benzaldehyde | |
CAS RN |
194017-69-1 | |
| Record name | 4-(Pyridin-2-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

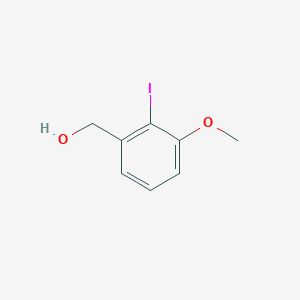
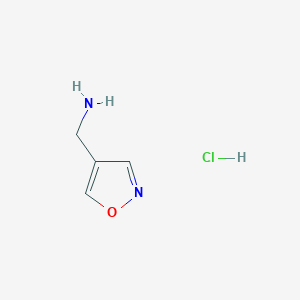
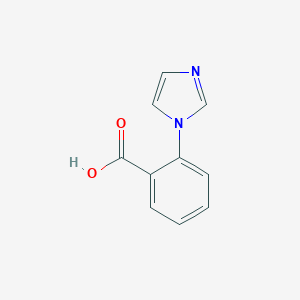
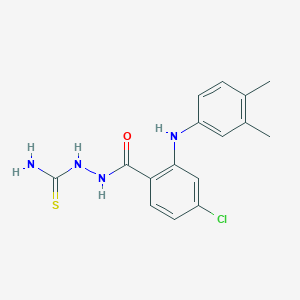
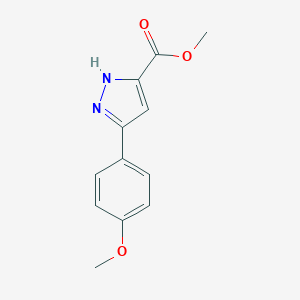
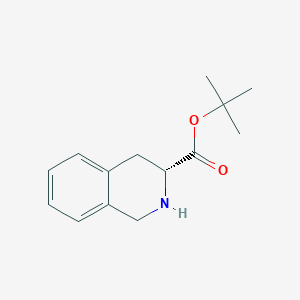
![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)
